molecular formula C21H23N3O B10771833 1-(Cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile

1-(Cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B10771833
M. Wt: 333.4 g/mol
InChI Key: RVRHQHDKALSKLY-UHFFFAOYSA-N
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Description

[3H]JNJ-40068782 is a radiolabeled compound used as a positive allosteric modulator of the metabotropic glutamate type 2 (mGlu2) receptor. This compound is significant in neuropharmacology, particularly for its potential in treating central nervous system diseases such as schizophrenia .

Preparation Methods

The synthesis of JNJ-40068782 involves several steps, starting with the preparation of the core structure, 3-cyano-1-cyclopropylmethyl-4-(4-phenyl-piperidin-1-yl)-pyridine-2(1H)-one. The radiolabeling process involves the incorporation of tritium ([3H]) into the compound. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical synthesis literature .

Chemical Reactions Analysis

JNJ-40068782 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

[3H]JNJ-40068782 has several scientific research applications:

    Chemistry: Used as a radioligand in binding studies to investigate the pharmacological properties of mGlu2 receptor modulators.

    Biology: Helps in studying the distribution and density of mGlu2 receptors in various tissues.

    Medicine: Potential therapeutic applications in treating central nervous system disorders such as schizophrenia.

    Industry: Utilized in the development of new drugs targeting the mGlu2 receptor.

Mechanism of Action

JNJ-40068782 acts as a positive allosteric modulator of the mGlu2 receptor. It enhances the receptor’s response to glutamate, leading to increased receptor activation. This modulation affects the glutamatergic signaling pathways, which are crucial in various neurological processes. The binding of JNJ-40068782 to the mGlu2 receptor is saturable, with a dissociation constant (KD) of approximately 10 nanomolar .

Comparison with Similar Compounds

Similar compounds to JNJ-40068782 include other positive allosteric modulators of the mGlu2 receptor, such as:

  • LY-487379
  • BINA
  • ADX-71149

What sets JNJ-40068782 apart is its high potency, selectivity, and systemic activity. It has shown promising results in preclinical studies, particularly in reversing phencyclidine-induced hyperlocomotion in mice .

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2

InChI Key

RVRHQHDKALSKLY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=CC(=C(C2=O)C#N)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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